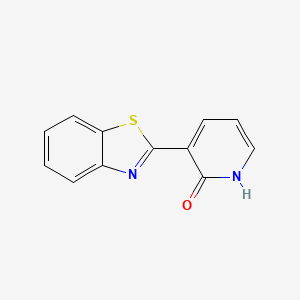

3-(1,3-Benzothiazol-2-yl)-2-pyridinol

Overview

Description

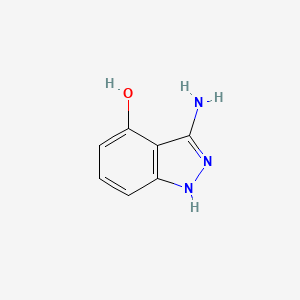

3-(1,3-Benzothiazol-2-yl)-2-pyridinol (BTZ) is an organic compound with a broad range of applications in the field of organic chemistry. It is a heterocyclic aromatic compound, with a six-membered ring containing two nitrogen atoms and one sulfur atom. It has a variety of interesting properties that make it a potential candidate for a range of scientific and industrial applications.

Scientific Research Applications

Antibacterial Agents

The compound has been synthesized and used as a potential antibacterial agent . A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d] [1,3] oxazin-4-one were synthesized as the precursor substrates . The antimicrobial assay data show that the synthesized compounds manifest profound antimicrobial activity .

Anti-tubercular Compounds

Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have been highlighted . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Heterocyclic Azo Dyes

The compound has been used in the creation of heterocyclic azo dyes . The standard diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one was used at lower temperature .

Antitumor Agents

Quinazoline derivatives, which include the benzothiazole ring system, have been consistently regarded as a promising privileged structural icon owing to its pharmacodynamic versatility in many of its synthetic derivatives . They encompass a broad spectrum of pharmaceutical activity profile viz, antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and antiinflammatory .

Inhibitors of Tyrosine Kinase Receptors (TKR)

The quinazoline nucleus is the scaffold of many antitumor drugs mainly acting as inhibitors of tyrosine kinase receptors (TKR) . Overexpression of these receptors has been observed in a number of cancers (e.g., breast, ovarian, colon, and prostate). Quinazoline derivatives have a therapeutic potential as anti-invasive agents with potential activity in early and advanced solid tumors, metastatic bone disease, and leukemia .

DHFR Inhibitors

Some of the known quinazoline derivatives are reported to exhibit remarkable anticancer activity. More specifically trimetrexate (TMQ) and piritrexim (PTX) have been considered as new generation potent lipophilic DHFR inhibitors .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been shown to inhibit the dpre1 enzyme , which could potentially lead to the disruption of cell wall biosynthesis and thereby inhibit the growth of the bacteria.

Biochemical Pathways

It can be inferred that the compound may interfere with the cell wall biosynthesis pathway inMycobacterium tuberculosis due to its potential inhibitory action on the DprE1 enzyme .

Result of Action

Given the potential inhibitory action of benzothiazole derivatives on the dpre1 enzyme , it can be inferred that the compound may lead to the disruption of cell wall biosynthesis in Mycobacterium tuberculosis, thereby inhibiting the growth of the bacteria.

properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c15-11-8(4-3-7-13-11)12-14-9-5-1-2-6-10(9)16-12/h1-7H,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMYUPKSHSZIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287611 | |

| Record name | 3-(2-Benzothiazolyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzothiazol-2-yl)-2-pyridinol | |

CAS RN |

292140-76-2 | |

| Record name | 3-(2-Benzothiazolyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292140-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Benzothiazolyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

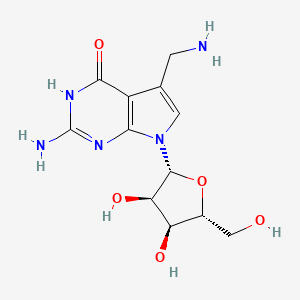

![2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1384298.png)

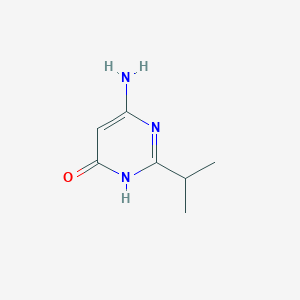

![6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384318.png)